molecular formula C21H26O5 B12535008 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde CAS No. 656810-15-0

3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde

Cat. No.: B12535008
CAS No.: 656810-15-0
M. Wt: 358.4 g/mol
InChI Key: WGQUSSMUJJAKRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the etherification of 3-ethoxy-4-hydroxybenzaldehyde with 3-(3-phenoxypropoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is primarily based on its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether groups may also facilitate interactions with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenoxypropoxy moiety also differentiates it from other similar compounds, providing unique chemical and biological properties .

Properties

CAS No.

656810-15-0

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

3-ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde

InChI

InChI=1S/C21H26O5/c1-2-24-21-16-18(17-22)10-11-20(21)26-15-7-13-23-12-6-14-25-19-8-4-3-5-9-19/h3-5,8-11,16-17H,2,6-7,12-15H2,1H3

InChI Key

WGQUSSMUJJAKRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCOCCCOC2=CC=CC=C2

Origin of Product

United States

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